molecular formula C12H9N3O2 B12480956 1H-benzotriazol-1-yl(5-methylfuran-2-yl)methanone

1H-benzotriazol-1-yl(5-methylfuran-2-yl)methanone

Cat. No.: B12480956
M. Wt: 227.22 g/mol
InChI Key: VAPSWOUHVVVZAG-UHFFFAOYSA-N
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Description

1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE is a chemical compound that combines a furan ring with a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE typically involves the reaction of 5-METHYLFURAN-2-CARBONYL chloride with 1,2,3-BENZOTRIAZOLE. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield 5-methylfuran-2-methanol .

Scientific Research Applications

1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, while the furan ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE is unique due to the combination of the furan and benzotriazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

benzotriazol-1-yl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C12H9N3O2/c1-8-6-7-11(17-8)12(16)15-10-5-3-2-4-9(10)13-14-15/h2-7H,1H3

InChI Key

VAPSWOUHVVVZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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